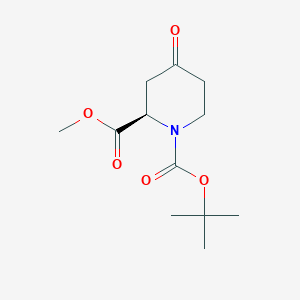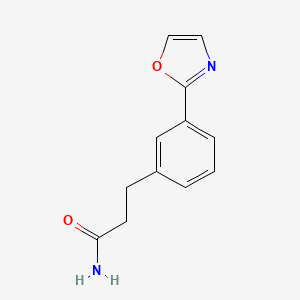![molecular formula C10H9ClN4O B1405490 N-[(5-chloro-1H-1,2,4-triazol-3-yl)methyl]benzamide CAS No. 1573547-59-7](/img/structure/B1405490.png)
N-[(5-chloro-1H-1,2,4-triazol-3-yl)methyl]benzamide
Vue d'ensemble
Description
“N-[(5-chloro-1H-1,2,4-triazol-3-yl)methyl]benzamide” is a compound that contains a triazole ring. Triazole compounds are heterocyclic compounds with two carbon and three nitrogen atoms in a five-membered aromatic azole chain . They are capable of binding in the biological system with a variety of enzymes and receptors, showing versatile biological activities .
Synthesis Analysis
The synthesis of 1,2,4-triazole derivatives has been reported in the literature . The structures of these derivatives were confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy, and Elemental analysis .Molecular Structure Analysis
The molecular structure of “N-[(5-chloro-1H-1,2,4-triazol-3-yl)methyl]benzamide” can be analyzed using spectroscopic techniques. For instance, the IR absorption spectra of similar compounds were characterized by the presence of two signals for C=O groups at 1650–1712 cm−1 . The 1H-NMR spectrum showed two singlet peaks at 8.12–8.33 and 7.77–7.91 ppm assigned to the 1,2,4-triazole ring .Chemical Reactions Analysis
The chemical reactions of “N-[(5-chloro-1H-1,2,4-triazol-3-yl)methyl]benzamide” can be analyzed based on the reactions of similar triazole derivatives. For instance, 1,2,4-triazole benzoic acid hybrids have been synthesized and evaluated for their anticancer activities .Physical And Chemical Properties Analysis
The physical and chemical properties of “N-[(5-chloro-1H-1,2,4-triazol-3-yl)methyl]benzamide” can be analyzed based on the properties of similar compounds. For instance, the compounds synthesized are thermally stable with decomposition onset temperatures 147–228 °C, exhibit acceptable densities (1.77–1.80 g cm−3), and optimal oxygen balance .Applications De Recherche Scientifique
Synthesis and Structural Analysis
Synthesis Techniques : Research shows various synthesis techniques for compounds closely related to N-[(5-chloro-1H-1,2,4-triazol-3-yl)methyl]benzamide. One approach involves crystallizing as ethanol monosolvates, forming centrosymmetric four-molecule aggregates through hydrogen bonds (Chinthal et al., 2020).
Molecular Structure : The molecular structure of related compounds has been characterized using techniques like mass spectroscopy, 1H NMR, infrared spectroscopy, and X-ray analysis. Such characterization aids in understanding the molecular arrangement and interactions of these compounds (Hebishy et al., 2020).
Antiviral and Antibacterial Activities
Antiviral Applications : Some derivatives have shown significant antiviral activities, specifically against avian influenza virus (H5N1), indicating their potential as antiviral agents (Hebishy et al., 2020).
Antibacterial Applications : Other related compounds have been tested for their antibacterial activities against various gram-positive and gram-negative bacteria, showing promising results in fighting bacterial infections (Patel et al., 2015).
Antifungal and Antimicrobial Activities
Antifungal Applications : Some derivatives exhibit antifungal activities, making them potential candidates for treating fungal infections. For instance, certain compounds showed effectiveness against Gaeumannomyces graminis var. tritici, a plant pathogen (Zhang et al., 2016).
General Antimicrobial Applications : There is research exploring the general antimicrobial potential of these compounds, showing effectiveness against a range of microorganisms (Bektaş et al., 2007).
Chemical Reactivity and Synthesis
Reactivity Studies : Research includes the study of the reactivity of similar compounds, providing insights into their chemical behavior and potential applications in medicinal chemistry (Bellili et al., 2022).
Advanced Synthesis Methods : Studies also focus on advanced synthesis methods for these compounds, like microwave-assisted synthesis, which can improve efficiency and yield (Moreno-Fuquen et al., 2019).
Safety And Hazards
The safety and hazards of “N-[(5-chloro-1H-1,2,4-triazol-3-yl)methyl]benzamide” can be inferred from the safety and hazards of similar compounds. For instance, the safety of 1,2,4-triazole derivatives was evaluated on MRC-5 as a normal cell line and it was found that most of the synthesized compounds have proper selectivity against normal and cytotoxic cancerous cell lines .
Orientations Futures
Propriétés
IUPAC Name |
N-[(3-chloro-1H-1,2,4-triazol-5-yl)methyl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN4O/c11-10-13-8(14-15-10)6-12-9(16)7-4-2-1-3-5-7/h1-5H,6H2,(H,12,16)(H,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYAJHWKVWNEJAU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NCC2=NC(=NN2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(5-chloro-1H-1,2,4-triazol-3-yl)methyl]benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



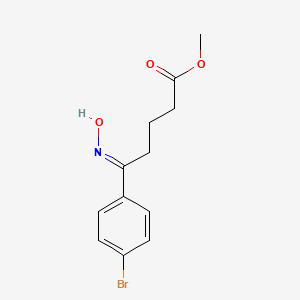
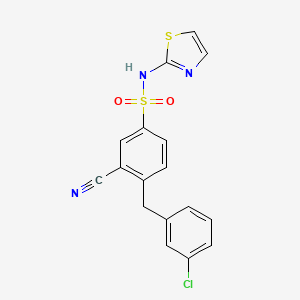
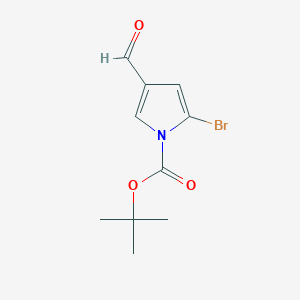
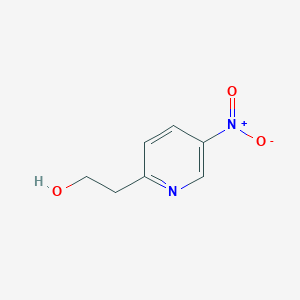
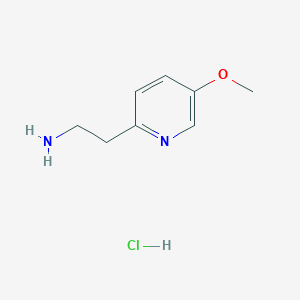
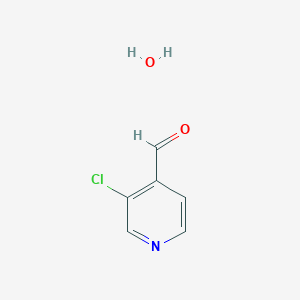
![6-Fluoro-2-((4-iodobenzo[d][1,3]dioxol-5-yl)methyl)-1-(3-(isopropylamino)propyl)-1H-imidazo[4,5-c]pyridin-4-amine](/img/structure/B1405417.png)
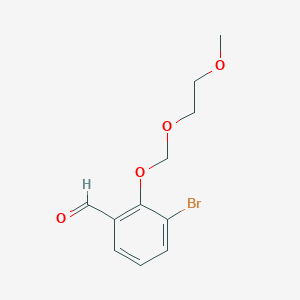

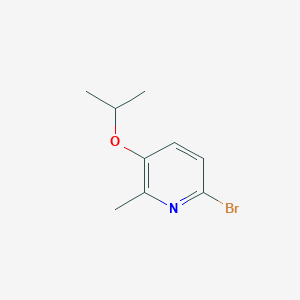
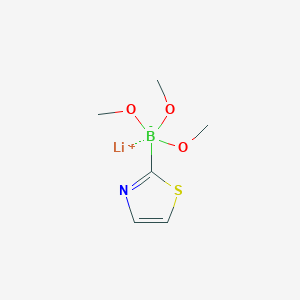
![Ethyl 3,6-dimethylimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B1405426.png)
